molecular formula C17H17ClN2OS B3889287 4-[[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]phenol;hydrochloride

4-[[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]phenol;hydrochloride

Cat. No.: B3889287
M. Wt: 332.8 g/mol
InChI Key: LVOTVLVMQJILEN-UHFFFAOYSA-N
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Description

4-[[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]phenol;hydrochloride is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

The synthesis of 4-[[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]phenol;hydrochloride typically involves the formation of the thiazole ring followed by the introduction of the phenol and dimethylphenyl groups. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-[[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]phenol;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, leading to the inhibition or activation of various biological processes. The exact molecular targets and pathways depend on the specific application and biological activity being studied .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives, such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin. These compounds share the thiazole ring structure but differ in their substituents and biological activities.

Properties

IUPAC Name

4-[[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS.ClH/c1-11-3-4-13(9-12(11)2)16-10-21-17(19-16)18-14-5-7-15(20)8-6-14;/h3-10,20H,1-2H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOTVLVMQJILEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]phenol;hydrochloride
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4-[[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]phenol;hydrochloride
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4-[[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]phenol;hydrochloride
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4-[[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]phenol;hydrochloride
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4-[[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]phenol;hydrochloride
Reactant of Route 6
4-[[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]phenol;hydrochloride

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